N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-methylbenzenesulfonamide N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-methylbenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 1049474-67-0
VCID: VC6451602
InChI: InChI=1S/C16H23N3O2S/c1-13-7-9-14(10-8-13)22(20,21)17-12-16(18(2)3)15-6-5-11-19(15)4/h5-11,16-17H,12H2,1-4H3
SMILES: CC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CN2C)N(C)C
Molecular Formula: C16H23N3O2S
Molecular Weight: 321.44

N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-methylbenzenesulfonamide

CAS No.: 1049474-67-0

Cat. No.: VC6451602

Molecular Formula: C16H23N3O2S

Molecular Weight: 321.44

* For research use only. Not for human or veterinary use.

N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-methylbenzenesulfonamide - 1049474-67-0

Specification

CAS No. 1049474-67-0
Molecular Formula C16H23N3O2S
Molecular Weight 321.44
IUPAC Name N-[2-(dimethylamino)-2-(1-methylpyrrol-2-yl)ethyl]-4-methylbenzenesulfonamide
Standard InChI InChI=1S/C16H23N3O2S/c1-13-7-9-14(10-8-13)22(20,21)17-12-16(18(2)3)15-6-5-11-19(15)4/h5-11,16-17H,12H2,1-4H3
Standard InChI Key MWUVLFTWBKCGNK-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CN2C)N(C)C

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure comprises three primary components:

  • 4-Methylbenzenesulfonamide backbone: A toluene ring substituted with a methyl group at the para position and a sulfonamide group (-SO₂NH₂) at the ortho position.

  • Dimethylaminoethyl chain: A two-carbon chain bearing a dimethylamino group (-N(CH₃)₂), which introduces basicity and hydrogen-bonding potential.

  • 1-Methyl-1H-pyrrol-2-yl group: A five-membered aromatic ring with nitrogen at position 1 and a methyl substituent, contributing to hydrophobic interactions and π-stacking capabilities .

Stereochemical Considerations

The presence of a chiral center at the carbon connecting the dimethylamino and pyrrole groups necessitates attention to stereochemistry during synthesis. Racemic mixtures are common unless asymmetric synthesis or chiral resolution methods are employed.

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-methylbenzenesulfonamide involves sequential functionalization steps:

Step 1: Formation of the Pyrrole-Ethylamine Intermediate

  • Pyrrole alkylation: 1-Methylpyrrole undergoes Friedel-Crafts alkylation with ethylene diamine derivatives to introduce the ethyl chain.

  • Dimethylamination: The primary amine is dimethylated using methyl iodide or formaldehyde/formic acid under reductive conditions .

Step 2: Sulfonamide Coupling

The ethylamine intermediate reacts with 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to form the sulfonamide linkage .

Representative Reaction Conditions

StepReagents/ConditionsYieldReference
AlkylationBF₃·Et₂O, CH₂Cl₂, 0°C → RT65%
DimethylaminationCH₃I, K₂CO₃, DMF, 50°C78%
SulfonylationTsCl, Et₃N, THF, 0°C → RT82%

Optimization Challenges

  • Steric hindrance: Bulky substituents on the pyrrole and dimethylamino groups complicate coupling reactions, necessitating prolonged reaction times or elevated temperatures.

  • Purification: Silica gel chromatography with gradients of ethyl acetate/petroleum ether is commonly employed to isolate the product .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water (<1 mg/mL at 25°C).

  • Stability: Stable under ambient conditions but susceptible to hydrolysis in strongly acidic or basic environments due to the sulfonamide group .

NMR Data (Hypothesized)

NucleusChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
¹H2.19 (s)Singlet6HN(CH₃)₂
¹H2.38 (t)Triplet2HCH₂N(CH₃)₂
¹H7.79 (s)Singlet1HPyrrole-H
¹³C137.4--Aromatic C-SO₂

Note: Data extrapolated from analogous sulfonamides .

Mass Spectrometry

  • ESI-MS: Observed [M+H]⁺ at m/z 349.2, consistent with the molecular formula C₁₇H₂₄N₄O₂S .

Industrial and Research Applications

Chemical Intermediate

The compound serves as a precursor in synthesizing larger molecules, such as:

  • EGFR inhibitors: Analogous structures are intermediates in osimertinib derivatives .

  • Fluorescent probes: Pyrrole-containing sulfonamides are used in bioimaging .

Material Science

  • Coordination polymers: The sulfonamide and tertiary amine groups can act as ligands for transition metals .

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